![molecular formula C15H18N2O5 B5766372 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide, commonly known as URB597, is a selective and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids such as anandamide, which play a crucial role in pain regulation, inflammation, and mood. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to potential therapeutic benefits in various diseases.
Mecanismo De Acción
URB597 works by inhibiting N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide, URB597 increases the levels of endocannabinoids, leading to potential therapeutic benefits in various diseases.
Biochemical and physiological effects:
URB597 has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in various tissues. Endocannabinoids play a crucial role in pain regulation, inflammation, and mood. By increasing the levels of endocannabinoids, URB597 has the potential to modulate these physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of URB597 is its selectivity for N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide. Unlike other inhibitors of endocannabinoid metabolism, URB597 does not affect the metabolism of other lipid signaling molecules. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes.
One limitation of URB597 is its short half-life in vivo. This makes it difficult to achieve sustained inhibition of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide in animal models. However, this limitation can be overcome by the use of prodrugs or other delivery methods.
Direcciones Futuras
1. Development of more potent and selective N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide inhibitors.
2. Investigation of the therapeutic potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide inhibitors in various diseases, including pain, inflammation, and mood disorders.
3. Understanding the role of endocannabinoids in the regulation of physiological processes.
4. Development of new delivery methods to overcome the limitations of URB597 in vivo.
5. Investigation of the potential side effects of long-term N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide inhibition.
Métodos De Síntesis
URB597 was first synthesized in 2003 by a team of researchers led by Daniele Piomelli. The synthesis involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-bromo-2,5-dioxo-1-pyrrolidinecarboxylic acid with 3,4-dimethoxyphenethylamine in the presence of a palladium catalyst to form URB597.
Aplicaciones Científicas De Investigación
URB597 has been extensively studied for its potential therapeutic benefits in various diseases. One of the most promising areas of research is in the treatment of pain. Studies have shown that URB597 can increase the levels of endocannabinoids, leading to reduced pain sensation in animal models of acute and chronic pain.
URB597 has also been studied for its potential anti-inflammatory effects. In a study of mice with lipopolysaccharide-induced acute lung injury, URB597 was found to reduce inflammation and improve lung function.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-21-11-4-3-10(9-12(11)22-2)7-8-16-15(20)17-13(18)5-6-14(17)19/h3-4,9H,5-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJOIKSDFYJSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5154614 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

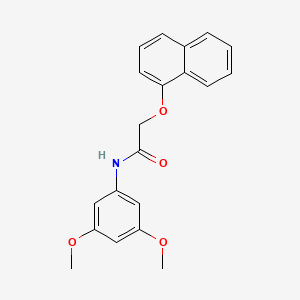
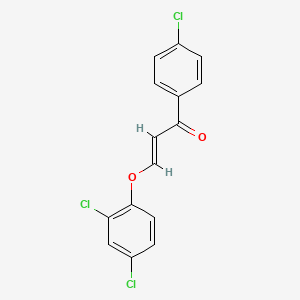
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)
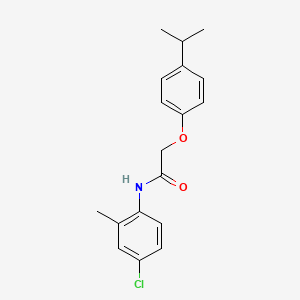
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
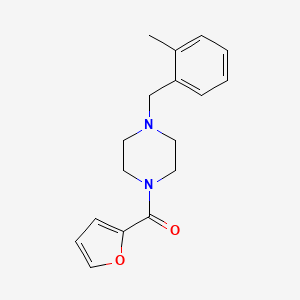
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
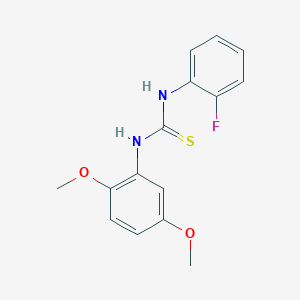


![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)
